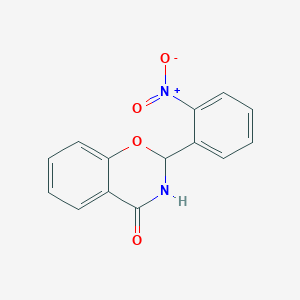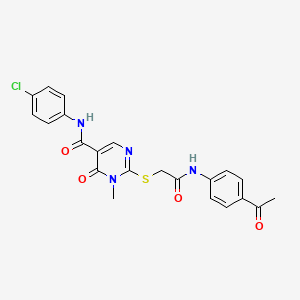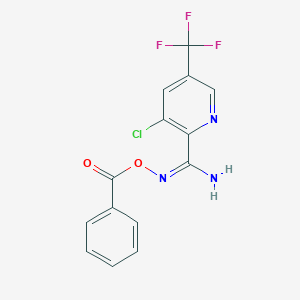![molecular formula C18H12FN5O2S B2875552 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894059-76-8](/img/structure/B2875552.png)
6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, with a fluorophenyl group attached at one position and a nitrobenzylthio group at another. The exact structure would need to be confirmed by techniques such as NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing nitro and fluoro groups, as well as the electron-donating thioether group. The exact reactions it can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, fluoro, and thioether groups could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds within the triazolo[4,3-b]pyridazine class, including those with substitutions similar to 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and studied for various biological activities. For instance, derivatives have been investigated for their binding affinity to adenosine receptors, showing selective affinity for the A1 receptor subtype. This suggests a potential application in modulating adenosine receptor activity, which is relevant in conditions like inflammation, cardiovascular diseases, and neurological disorders (Biagi et al., 1999).
Antitumor Activity
Another area of interest is the antitumor activity of triazolo[4,3-b]pyridazine derivatives. Some compounds have demonstrated moderate to excellent growth inhibition against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer (Bhat et al., 2009). This indicates the potential use of these compounds as chemotherapeutic agents.
Structural Characterization and Theoretical Studies
Research on the synthesis, crystal structure characterization, and theoretical studies of triazole pyridazine derivatives offers insights into their chemical properties and interactions at the molecular level. Such studies include density functional theory (DFT) calculations and Hirshfeld surface analysis, helping to understand the stability and reactivity of these compounds, which is essential for drug design and development (Sallam et al., 2021).
Antioxidant and Anticancer Properties
The antioxidant and anticancer activities of triazolo-thiadiazoles, closely related to the triazolo[4,3-b]pyridazine structure, have been investigated. These compounds exhibit dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment. The incorporation of fluorophenyl and naphthyloxy groups has shown to enhance these activities, suggesting that structural modifications on the triazolo[4,3-b]pyridazine core can significantly impact its biological properties (Sunil et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-14-5-3-13(4-6-14)16-9-10-17-20-21-18(23(17)22-16)27-11-12-1-7-15(8-2-12)24(25)26/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHPTLTXCTRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2875474.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2875477.png)
![Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2875481.png)
![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)
![N-[4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]prop-2-enamide](/img/structure/B2875486.png)


![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2875490.png)
![4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid](/img/structure/B2875491.png)
